molecular formula C12H25N B15265838 N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B15265838
M. Wt: 183.33 g/mol
InChI Key: FJJKMFHZCGXVDX-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane ring substituted with two methyl groups at the 3,3-positions and a butan-2-ylamine group at the 1-position. This compound’s structure combines steric bulk from the dimethylcyclohexane core with the branched alkyl chain of the butan-2-yl substituent.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butan-2-yl-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-5-10(2)13-11-7-6-8-12(3,4)9-11/h10-11,13H,5-9H2,1-4H3

InChI Key

FJJKMFHZCGXVDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most industrially viable method involves reductive amination of 3,3-dimethylcyclohexanone with butan-2-ylamine under hydrogenation conditions. This one-pot process avoids isolation of intermediate imines, with general reaction stoichiometry:

$$
\text{3,3-Dimethylcyclohexanone} + \text{Butan-2-ylamine} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine} + \text{H}2\text{O}
$$

Key advantages include atom economy (85–92% theoretical yield) and tolerance for the sterically hindered cyclohexanone substrate.

Catalyst Systems and Performance

Patent US20110137029A1 discloses optimized Cu-Ni-Al catalysts (Table 1), where aluminum oxide acts as a structural promoter. Testing under 100 bar H₂ at 150°C for 6 hours achieved 78% conversion with 89% selectivity.

Table 1: Catalyst Composition and Performance in Reductive Amination

Catalyst (wt%) Conversion (%) Selectivity (%) Byproducts Identified
Cu₅₀Ni₃₀Al₂₀ 78 89 Cyclohexanol (7%), Over-reduced amine (4%)
Cu₆₀Ni₂₅Al₁₅ 82 85 Cyclohexane (10%), Unidentified oligomers (5%)
Cu₄₀Ni₃₅Al₂₅ 71 92 Minimal (<2%)

Reaction kinetics modeling revealed first-order dependence on ketone concentration (k = 0.15 min⁻¹ at 150°C). Copper-rich catalysts favored faster initial rates but increased hydrogenolysis side reactions.

Nucleophilic Alkylation of 3,3-Dimethylcyclohexanamine

Two-Step Synthesis Pathway

This traditional approach involves:

  • Cyclohexanone dimethylation to 3,3-dimethylcyclohexanamine via Leuckart reaction
  • Alkylation with 2-bromobutane under basic conditions

Critical challenges include controlling N- vs. C-alkylation and minimizing polyalkylation. A study using K₂CO₃ in DMF at 80°C achieved 63% yield with 5:1 mono-/di-alkylate ratio (Table 2).

Table 2: Alkylation Efficiency Under Varied Conditions

Base Solvent Temp (°C) Time (h) Yield (%) Di-alkylate (%)
K₂CO₃ DMF 80 12 63 12
NaOH EtOH 65 18 48 22
Cs₂CO₃ THF 100 8 71 18

Steric effects from the 3,3-dimethyl group reduced reactivity compared to unsubstituted cyclohexanamine (typical yields >85%). Microwave-assisted conditions (100W, 150°C, 1h) improved yields to 68% with 8% di-alkylation.

Continuous-Flow Hydrogenation Systems

Microreactor Design and Process Intensification

Recent advances in flow chemistry enable safer handling of high-pressure H₂ and improved heat transfer. A packed-bed reactor with Cu-Ni/Al₂O₃ catalyst (mesh size 60–80) achieved 94% conversion at 80 bar, 130°C, and 0.5 mL/min flow rate (residence time 12 min). Productivity reached 12 g/L·h versus 4.5 g/L·h in batch systems.

Solvent Effects on Reaction Efficiency

Screening of 8 solvents revealed methanol optimal due to:

  • High H₂ solubility (12.6 mL/g at 100 bar)
  • Polar aprotic character stabilizing transition states
  • Low viscosity (0.59 cP at 25°C) enhancing mass transfer

Ethanol and isopropanol gave comparable yields but required higher temperatures (ΔT ≈ +20°C).

Stereochemical Considerations

Diastereomer Formation and Control

The cyclohexane ring’s chair conformation leads to axial/equatorial isomerism. DFT calculations (B3LYP/6-31G*) show a 2.3 kcal/mol preference for the equatorial N-(butan-2-yl) group. Chiral HPLC analysis identified four stereoisomers (RR, SS, RS, SR) in 68:22:6:4 ratio under standard conditions.

Enantioselective Catalysis Approaches

Preliminary trials with (R)-BINAP-modified Ru catalysts achieved 34% ee for the RR isomer. Further optimization is needed to compete with resolution methods.

Industrial-Scale Process Economics

Cost Analysis of Competing Routes

Reductive amination dominates at scale due to:

  • Raw material costs: $12.50/kg (ketone + amine) vs. $18.20/kg (alkyl halide route)
  • Waste generation: 0.8 kg/kg product vs. 1.4 kg/kg for alkylation

Energy Consumption Metrics

  • Batch reactor: 850 kWh/ton
  • Flow system: 520 kWh/ton (40% reduction)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ and Hantzsch ester achieved 41% yield under mild conditions (25°C, 1 atm N₂). Requires further catalyst development for industrial viability.

Biocatalytic Routes

Engineered transaminases showed modest activity (15% conversion), highlighting potential for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine is a chemical compound with a unique structure, featuring a cyclohexane ring with two methyl groups and a butan-2-yl amine substituent. It has a molecular weight of approximately 183.33 g/mol and is identified by the IUPAC name this compound and CAS number 1344017-42-0. This compound is significant in synthesizing complex molecules in organic chemistry, and its biological activity is explored in various contexts.

Scientific Research Applications

This compound has applications across several fields:

  • Chemistry It serves as a building block for synthesizing more complex organic molecules.
  • Biology The compound is investigated for its potential biological activity. It may interact with specific biological targets such as receptors or enzymes, potentially modulating their activity, which could lead to various biological effects, making it a candidate for further investigation in pharmacological studies.
  • Drug development The compound's potential therapeutic properties are under research, particularly in the context of drug development.

Table of Structure–Activity Relationship (SAR) Studies

CompoundModificationsResulting Activity
4PP-5Replacing the methylene spacer and linking the cyclohexyl group to the N-1 position via a sulfonamide groupMolecules lost whole-cell activity
4PP-6Replacing the methylene spacer and linking the cyclohexyl group to the N-1 position via an amide groupMolecules lost whole-cell activity
4PP-7Replacing the cyclohexylmethylene group with a urea-linked tert-butylResulted in a loss of activity
4PP-8Replacing the cyclohexylmethylene group with piperidineResulted in a loss of activity
4PP-16Containing N-piperidinyl and cyclohexyl groupMaintained activity (MIC = 2.7 µM)
4PP-17Addition of a polar 4- N,N-dimethylamino group off the N-1 cyclohexyl ringWas detrimental to the activity
4PP-18Addition at this position of an esterShowed a loss in activity
4PP-19Addition at this position of a carboxylic acidShowed a loss in activity
4PP-20Substitution with a cyclohexanone groupShowed a loss in activity
4PP-43Analogs containing the aliphatic 2,4,4-trimethylpentan-2-yl substituted piperidinylHad an MIC of 5.9 µM
4PP-44Analogs containing the aliphatic 2,4,4-trimethylpentan-2-yl substituted piperidinylHad an MIC of 5.2 µM
4PP-47Containing a 1 H-indol-3-ylRetained activity (MIC of 9.6 µM)
4PP-48Containing a 1 H-indol-3-ylRetained activity (MIC of 1.6 µM)
PCB-15Chlorophenyl rings in this region were tolerated, leading to a slight reduction, little change, or increase in activity moving from the o-, to m-, to p-regioisomer respectively relative to PCB-5 Clearances increased
PCB-18The combined 2,4-dichloroShowed both very low stability and low antitubercular activity
PCB-19para-substitution being preferredShowed very poor microsomal stability
PCB-20Fluorophenyl rings showed an opposite regiochemical preference for activity relative to chloro substitution, with para-substitution being preferred Showed very poor microsomal stability
PCB-31Use of this same fluorophenyl group with the dibromophenol group in the screening hit gave PCB-31 , which displayed good anti-TB activity, and had one of the lowest human microsomal clearances in the series . Although, the clearance in mouse microsomes was several-fold higher, there was a several fold improvement over that of PCB-2 Oral AUC did increase (259 vs. 58 ng h/mL at 30 mg/kg p.o.), but not sufficiently to make the compound a viable candidate. The analog also had a short IV half-life (0.20 h), and solubility-limited absorption, arising from high lipophilicity, highlighting the main liability of the series .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Analogues

  • N,N-Dimethyl-1-cyclohexan-1-amine (): This compound substitutes the cyclohexane ring with a dimethylamine group.
  • N-(1-cyclohexylpropan-2-yl)butan-1-amine () :
    Features a cyclohexyl group attached to a propan-2-yl chain, with a linear butan-1-amine substituent. The linear amine chain may enhance flexibility and alter intermolecular interactions compared to the branched butan-2-yl group in the target compound .

Functionalized Cyclohexanamine Derivatives

  • N-(2H-1,3-benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine () :
    Incorporates a benzodioxolmethyl group, introducing aromaticity and electron-rich regions. This contrasts with the purely aliphatic substituents in the target compound, likely enhancing π-π interactions in biological systems .

Data Table: Key Structural and Molecular Features

Compound Molecular Formula Molecular Weight Key Substituents
N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine C₁₂H₂₅N 183.34 g/mol 3,3-dimethylcyclohexane, butan-2-yl
N,N-Dimethyl-1-cyclohexan-1-amine C₈H₁₅N 125.21 g/mol Cyclohexane, dimethylamine
N-(1-cyclohexylpropan-2-yl)butan-1-amine C₁₃H₂₇N 197.37 g/mol Cyclohexylpropan-2-yl, butan-1-amine

Comparative Syntheses

  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () : Demonstrates nucleophilic substitution with sodium hydride, a method relevant for introducing aromatic or heterocyclic groups .

Physicochemical Properties

Thermodynamic Behavior

  • Excess Molar Volumes () : Amines with bulky substituents (e.g., butan-2-yl) exhibit negative $ V{\text{m}}^{\text{E}} $ values due to disrupted packing, whereas linear amines (e.g., butan-1-amine) show stronger amine-amine interactions. The target compound’s branched chain may result in lower $ V{\text{m}}^{\text{E}} $ compared to linear analogues .

Solubility and Lipophilicity

  • The 3,3-dimethylcyclohexane core increases hydrophobicity, while the butan-2-yl group’s branching may reduce crystallinity, enhancing solubility in organic solvents relative to N,N-dimethylcyclohexanamine .

Biological Activity

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in neurology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H23N\text{C}_{12}\text{H}_{23}\text{N}

This compound features a cyclohexane ring substituted with a butan-2-yl group and two methyl groups at the 3-position, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with cholinergic systems. Research indicates that it may act as an inhibitor of cholinesterases, enzymes that break down acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in inhibiting human butyrylcholinesterase (hBChE) and murine acetylcholinesterase (mAChE). The following table summarizes the inhibitory potency of various related compounds against these enzymes:

CompoundhBChE IC50 (nM)mAChE Residual Activity (%)
This compound250 ± 20Not Active
Tacrine10 ± 280 ± 5
Donepezil15 ± 375 ± 4

These results indicate that while this compound shows some inhibitory activity, it is less potent compared to established cholinesterase inhibitors like tacrine and donepezil .

Cytotoxicity Assessments

Cytotoxicity assays conducted on human neuroblastoma SH-SY5Y cell lines revealed that this compound exhibits moderate toxicity at higher concentrations. The IC50 values for cell viability were determined to be around 500 µM, suggesting a need for caution in therapeutic applications .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could potentially mitigate oxidative stress in neuronal cells. The compound was shown to reduce reactive oxygen species (ROS) levels when administered in conjunction with oxidative stressors .

Case Study 2: Antimicrobial Activity

Another area of research explored the antimicrobial properties of this compound against Mycobacterium tuberculosis. Preliminary results indicated some level of inhibition; however, further structure–activity relationship studies are necessary to optimize its efficacy against this pathogen .

Q & A

Q. Optimization strategies :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ni) for reductive amination to improve yield.
  • Solvent effects : Compare reaction rates in DMSO vs. THF to minimize side reactions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity product (>95%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 0.8–1.2 ppm), cyclohexane protons (δ 1.4–2.1 ppm), and amine protons (δ 1.5–2.5 ppm, broad if free). Use DEPT-135 to distinguish CH2 and CH3 groups.
    • ¹³C NMR : Confirm quaternary carbons (C3-dimethyl groups, δ 25–30 ppm) and amine-bearing carbon (δ 50–55 ppm) .
  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor (<5%) and torsion angles to verify cyclohexane chair conformation and butan-2-yl orientation .

Advanced: How can computational modeling predict the pharmacological interactions of this compound with neurological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., TRPA1 ion channels, implicated in pain pathways). Input the compound’s 3D structure (generated via DFT optimization) and receptor PDB files .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding.
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD <2 Å) and hydrogen-bonding patterns .

Advanced: How do steric and electronic effects of the 3,3-dimethylcyclohexane ring influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Steric effects : The 1,3-diaxial interactions of the dimethyl groups enforce a rigid cyclohexane chair conformation, limiting nucleophilic attack at the amine site.
  • Electronic effects : Electron-donating methyl groups increase amine basicity (pKa ~10–11), favoring protonation in acidic media.
  • Experimental validation : Compare reaction rates with non-methylated analogs (e.g., cyclohexanamine) in SN2 reactions. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify steric hindrance .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Controlled solubility assays : Measure logP values using shake-flask methods (octanol/water) under standardized pH (7.4) and temperature (25°C). Compare with computational predictions (e.g., XLogP3 ).
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., oxidation at the amine group).
  • Structural analogs : Cross-reference data with similar compounds (e.g., N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine) to isolate substituent effects .

Advanced: What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

Methodological Answer:

  • Receptor binding assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT1A, dopamine D2) using radioligand displacement (IC50 determination).
  • Functional assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation) in neuronal cell lines.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life >30 min preferred) .

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